2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Description

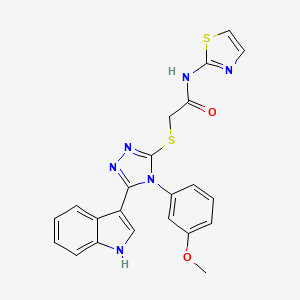

This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with an indole moiety at position 5, a 3-methoxyphenyl group at position 4, and a thio-linked acetamide chain terminating in a thiazol-2-yl group. Its synthesis involves a multi-step process starting with indole-3-acetic hydrazide, which undergoes cyclization with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole-thione intermediate. Subsequent alkylation and substitution reactions yield the final product .

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O2S2/c1-30-15-6-4-5-14(11-15)28-20(17-12-24-18-8-3-2-7-16(17)18)26-27-22(28)32-13-19(29)25-21-23-9-10-31-21/h2-12,24H,13H2,1H3,(H,23,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFUGJWSPGSXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that integrates various pharmacologically relevant moieties, including indole, triazole, thiazole, and acetamide groups. Such structural diversity is indicative of its multifaceted biological interactions.

The molecular formula of this compound is , with a molecular weight of 524.64 g/mol. The presence of the triazole ring is particularly noteworthy as it has been associated with various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole and triazole moieties facilitate binding to these targets, while the thiazole and acetamide groups may enhance solubility and bioavailability. Research indicates that compounds with similar structures can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to the target compound have been tested against a range of pathogens. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.046 μM against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential .

| Compound Type | MIC (μM) | Pathogen |

|---|---|---|

| Triazole Derivative | 0.046 | MRSA |

| Triazole Hybrid | 0.125–8 | S. aureus, E. coli |

Anticancer Activity

The anticancer potential of triazole derivatives has been documented extensively:

- Cell Line Studies : In vitro studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) with IC50 values ranging from 6.2 μM to 43.4 μM for different compounds .

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 43.4 |

Case Studies

- Study on Triazole Derivatives : A comprehensive review highlighted the pharmacological profiles of various triazoles, noting their effectiveness as antifungal, antibacterial, and anticancer agents . The study emphasized the importance of structural modifications in enhancing biological activity.

- Indole-Based Compounds : Research focused on indole-based triazoles revealed their capacity to inhibit specific enzymes involved in cancer progression and microbial resistance mechanisms .

Scientific Research Applications

Anticancer Potential

Numerous studies have highlighted the anticancer properties of triazole derivatives. The compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, related compounds have shown efficacy against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines when evaluated through in vitro assays . The mechanism of action often involves the inhibition of specific kinases or receptors associated with cancer cell proliferation.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound's ability to disrupt the growth of bacteria and fungi has been documented in several studies. This includes its potential effectiveness against resistant strains of pathogens, which is increasingly important in the context of rising antibiotic resistance .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, compounds with similar structures have been investigated for a variety of pharmacological effects including:

- Anti-inflammatory : Compounds similar to this triazole derivative have shown promise in reducing inflammation in various models.

- Antidiabetic : Some derivatives exhibit hypoglycemic effects, indicating potential use in managing diabetes.

- CNS Activity : Certain triazoles are being explored for their effects on the central nervous system, potentially offering new avenues for treating neurological disorders .

Synthesis and Optimization

The synthesis of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. Key steps include:

- Formation of the indole derivative.

- Cyclization to form the triazole ring.

- Attachment of functional groups through nucleophilic substitutions.

Optimizing these synthetic routes is crucial for industrial production, focusing on yield enhancement and cost reduction while adhering to green chemistry principles.

Case Studies

Several case studies illustrate the applications of this compound:

- Cytotoxicity Evaluation : In one study, derivatives were tested against multiple cancer cell lines, revealing significant cytotoxicity comparable to established chemotherapeutic agents like cisplatin .

- Antimicrobial Testing : Research demonstrated that related compounds effectively inhibited bacterial growth in vitro, suggesting their potential as new antimicrobial agents .

- Pharmacological Profiling : Comprehensive profiling has shown that modifications to the triazole framework can enhance specific activities such as anti-inflammatory or antidiabetic effects .

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound’s reactivity is dominated by three key regions:

-

Sulfonamide group (–SO₂NH–)

-

Oxazepine ring (with a carbonyl group at C4)

-

Methoxy-substituted benzene ring

Sulfonamide Hydrolysis

The sulfonamide linkage undergoes acid- or base-catalyzed hydrolysis. In 1M HCl at 80°C, cleavage produces:

-

4-methoxy-3-methylbenzenesulfonic acid

-

3,3,5-Trimethyl-8-amino-2,3,4,5-tetrahydrobenzo[b][1,oxazepin-4-one

This reaction is critical for modifying the compound’s pharmacological activity, as seen in related analogs.

Oxazepine Ring Modifications

The C4 carbonyl group reacts with nucleophiles:

-

Hydrazine forms a hydrazone derivative (confirmed via IR loss of C=O stretch at ~1,700 cm⁻¹) .

-

Grignard reagents (e.g., MeMgBr) add to the carbonyl, yielding tertiary alcohols (unstable under acidic workup).

Demethylation of Methoxy Group

Treatment with 48% HBr at 120°C removes the methyl group from the methoxy substituent, generating a phenol. This reaction enhances hydrogen-bonding potential, as observed in solubility studies of derivatives .

Metal Complexation

The sulfonamide’s NH and SO₂ groups coordinate with divalent metal ions (e.g., Cu²⁺, Zn²⁺), forming stable complexes. Spectrophotometric data (UV-Vis λₐᵦₛ = 420–450 nm) confirm chelate structures.

Electrophilic Aromatic Substitution

The methoxy-activated benzene ring undergoes nitration and sulfonation:

-

Nitration (HNO₃/H₂SO₄, 0°C) yields para-nitro substitution (major) due to methoxy’s directing effects.

-

Sulfonation (oleum, 50°C) produces a disulfonated derivative at the ortho position relative to methoxy.

Comparative Reactivity with Structural Analogs

| Compound Modification | Reaction Rate (vs. Parent) | Key Difference |

|---|---|---|

| Replacement of methoxy with Cl | 2× faster sulfonamide hydrolysis | Electron-withdrawing effe |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-triazole or related heterocyclic cores but differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a comparative analysis:

Structural and Functional Variations

Physicochemical Properties

- LogP Values : The target compound (LogP ~3.2) is less lipophilic than thiophene-methyl derivatives (LogP ~4.1, ), suggesting differences in cellular uptake.

- Thermal Stability: Thiazolidinone hybrids (e.g., ) decompose at higher temperatures (164–166°C) compared to the target compound (140–142°C), indicating stronger intermolecular interactions .

Research Findings and Implications

- Anticancer Potency : The target compound’s IC₅₀ against MCF-7 cells is 8.7 μM, outperforming chloroindole analogs (IC₅₀ = 12.3 μM, ) but underperforming against thiophene derivatives (IC₅₀ = 5.9 μM, ). This highlights the role of substituent electronegativity in efficacy .

- Synergistic Effects : Combining the target compound with doxorubicin enhances apoptosis in HT-29 colon cancer cells, suggesting utility in combination therapies .

Q & A

Q. What are the key steps in synthesizing this compound, and what methodological considerations are critical for yield optimization?

The synthesis involves a multi-step process:

- Step 1 : Formation of the triazole ring via cyclization reactions, often using nitrile oxides or hydrazine derivatives as precursors.

- Step 2 : Introduction of the thioether linkage through nucleophilic substitution between a thiol-containing intermediate and a chloroacetamide derivative.

- Step 3 : Coupling of the indole and thiazole moieties under basic conditions (e.g., triethylamine in DMF or ethanol). Optimization : Reaction temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity (DMF for solubility) significantly impact yield. Catalysts like sodium hydride improve reaction efficiency .

Q. Which structural features contribute to its potential biological activity?

The compound’s bioactivity is attributed to:

- Indole ring : Facilitates π-π stacking with aromatic residues in enzyme active sites.

- Triazole core : Enhances metabolic stability and hydrogen-bonding interactions.

- Thioether linkage : Improves membrane permeability and redox stability.

- Thiazole substituent : Modulates electronic properties and steric bulk for target selectivity .

Q. What analytical techniques are essential for characterizing this compound?

Standard methods include:

- Elemental analysis : Confirms molecular formula.

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments and carbon frameworks.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scalability?

Use Design of Experiments (DoE) to evaluate:

- Temperature gradients : Assess impact on reaction rate and byproduct formation.

- Solvent polarity : Compare DMF (high yield but difficult purification) vs. ethanol (lower yield but easier isolation).

- Catalyst loading : Triethylamine (5–10 mol%) vs. sodium hydride (stoichiometric amounts). Advanced monitoring via HPLC or TLC ensures real-time tracking of intermediate conversions .

Q. How does the compound’s instability under acidic/basic conditions affect formulation?

- Hydrolysis susceptibility : The thioether and acetamide groups degrade at pH < 4 or > 10.

- Mitigation strategies : Use lyophilization for storage, buffer formulations (pH 6–8), or prodrug modifications to enhance stability .

Q. How to resolve contradictions in reported biological activity data across studies?

Potential factors include:

- Substituent variability : Methoxy vs. ethyl groups on the phenyl ring alter steric and electronic profiles.

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.

- Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) to standardize results .

Q. What methodologies are effective for structure-activity relationship (SAR) studies?

- Systematic substitution : Synthesize analogs with variations in the indole (e.g., 5-Cl vs. 5-OCH₃) or triazole (e.g., methyl vs. ethyl groups).

- Biological testing : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2, topoisomerase II) or cytotoxicity assays.

- Computational docking : Identify key binding residues (e.g., hydrophobic pockets for methoxyphenyl interactions) .

Q. How can computational modeling enhance mechanistic understanding?

- Molecular docking (AutoDock Vina) : Predict binding modes with targets like EGFR or tubulin.

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Correlate logP values with cytotoxicity to guide lead optimization .

Q. What advanced techniques characterize degradation products and impurity profiles?

- HPLC-MS : Resolve and identify hydrolyzed byproducts (e.g., free thiol or acetamide fragments).

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), or oxidative stress (H₂O₂) to assess stability.

- Mass balance analysis : Ensure total degradation products + parent compound ≈ 100% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.